3-hydroxy-N-(2-oxooxolan-3-yl)decanamide
Overview
Description
N-3-hydroxydecanoyl-DL-Homoserine lactone: is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a mechanism of cell-to-cell communication in bacteria. This particular compound is involved in regulating gene expression in gram-negative bacteria such as Escherichia coli and Salmonella .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-3-hydroxydecanoyl-DL-Homoserine lactone typically involves the reaction of homoserine lactone with a fatty acid derivative. The process includes:
Acylation: Homoserine lactone is acylated with a fatty acid chloride or anhydride in the presence of a base such as triethylamine.
Hydrolysis: The resulting product is then hydrolyzed to yield N-3-hydroxydecanoyl-DL-Homoserine lactone.
Industrial Production Methods: : Industrial production methods are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale acylation: Using industrial reactors to mix homoserine lactone with fatty acid derivatives.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-3-hydroxydecanoyl-DL-Homoserine lactone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents under controlled conditions.
Major Products
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Forms halogenated compounds.
Scientific Research Applications
Chemistry
- Used as a model compound in studying quorum sensing mechanisms.
- Investigated for its role in the synthesis of other N-acyl-homoserine lactones .
Biology
- Plays a crucial role in bacterial communication and biofilm formation.
- Studied for its potential in disrupting bacterial communication to prevent infections .
Medicine
- Explored as a target for developing new antibiotics and anti-virulence drugs.
- Potential use in preventing biofilm-related infections .
Industry
- Used in the development of biosensors for detecting bacterial presence.
- Investigated for its role in biotechnological applications such as waste treatment .
Mechanism of Action
N-3-hydroxydecanoyl-DL-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes. This process involves:
Binding to Receptors: The compound binds to LuxR-type receptors in bacteria.
Gene Regulation: The receptor-ligand complex then binds to DNA, regulating the expression of genes involved in virulence, biofilm formation, and other processes.
Comparison with Similar Compounds
Similar Compounds
- N-3-hydroxydecanoyl-L-Homoserine lactone
- N-3-hydroxyoctanoyl-DL-Homoserine lactone
- N-3-hydroxydecanoyl-L-Homoserine lactone
Comparison
- N-3-hydroxydecanoyl-DL-Homoserine lactone is unique due to its specific fatty acid chain length and the presence of both D and L isomers.
- Other similar compounds may have different chain lengths or only one isomer, affecting their binding affinity and biological activity .
Properties
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)decanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICJCCMIBBSOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)NC1CCOC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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